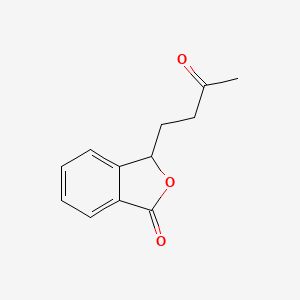
4,4'-(4,4'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a perfluorocyclopentene core, which is known for its stability and resistance to chemical reactions, making it a valuable component in advanced materials and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the perfluorocyclopentene core. This core is then functionalized with thiophene groups through a series of reactions, including halogenation and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes.
Substitution: The perfluorocyclopentene core can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the development of advanced materials, particularly in the field of organic electronics and photonics. Its unique structural properties make it suitable for use in light-emitting diodes (LEDs) and organic solar cells .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term stability .
Wirkmechanismus
The mechanism of action of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorocyclopentene core provides a rigid framework that can influence the binding affinity and specificity of the compound. The thiophene and benzoic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): This compound shares a similar perfluorocyclopentene core but differs in the substitution pattern on the thiophene rings.
4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): This compound has aldehyde groups instead of benzoic acid groups, leading to different chemical reactivity and applications.
Uniqueness: The uniqueness of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid lies in its combination of a stable perfluorocyclopentene core with functional thiophene and benzoic acid groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in materials science, chemistry, and biology .
Eigenschaften
Molekularformel |
C29H18F6O4S2 |
|---|---|
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
4-[4-[2-[5-(4-carboxyphenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C29H18F6O4S2/c1-13-19(11-21(40-13)15-3-7-17(8-4-15)25(36)37)23-24(28(32,33)29(34,35)27(23,30)31)20-12-22(41-14(20)2)16-5-9-18(10-6-16)26(38)39/h3-12H,1-2H3,(H,36,37)(H,38,39) |
InChI-Schlüssel |
SFJKQDCKVHDXJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C(=O)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


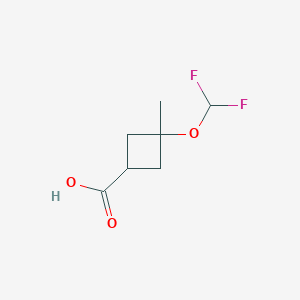
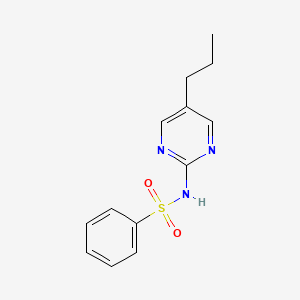
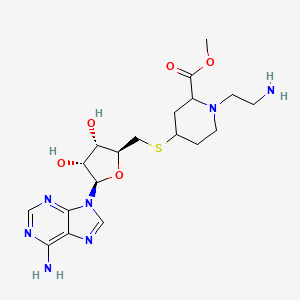
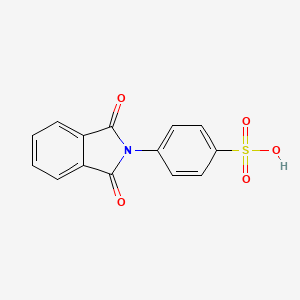
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
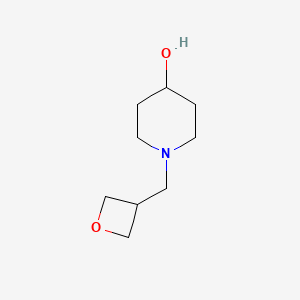
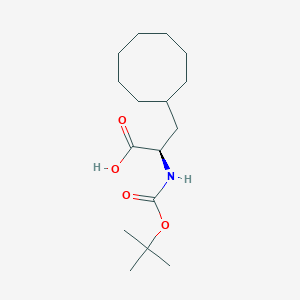
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
